molecular formula C13H13FO4 B2375594 1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate CAS No. 218591-03-8

1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate

Cat. No.: B2375594
CAS No.: 218591-03-8
M. Wt: 252.241
InChI Key: LVQJAYQNBGMMGF-JXMROGBWSA-N
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Description

1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate typically involves the esterification of 4-fluorobenzaldehyde with dimethyl butanedioate under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioic acid.

    Reduction: Formation of 1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanediol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the ester groups may facilitate cellular uptake and metabolism. The compound’s activity is often mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dimethyl (2E)-2-[(4-chlorophenyl)methylidene]butanedioate
  • 1,4-dimethyl (2E)-2-[(4-bromophenyl)methylidene]butanedioate
  • 1,4-dimethyl (2E)-2-[(4-methylphenyl)methylidene]butanedioate

Uniqueness

1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c1-17-12(15)8-10(13(16)18-2)7-9-3-5-11(14)6-4-9/h3-7H,8H2,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQJAYQNBGMMGF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C\C1=CC=C(C=C1)F)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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